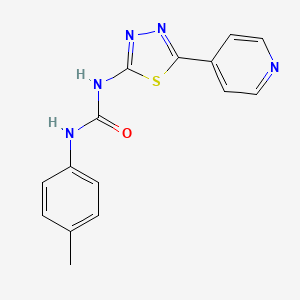
5-Amino-4-chloropicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-chloropicolinaldehyde is an organic compound that belongs to the class of picolinaldehydes It features a pyridine ring substituted with an amino group at the 5-position and a chlorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloropicolinaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 5-amino-2-methylpyridine followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and formylating agents like dimethylformamide (DMF) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-4-chloropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 5-Amino-4-chloropicolinic acid.
Reduction: 5-Amino-4-chloropicolinalcohol.
Substitution: Various substituted picolinaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Amino-4-chloropicolinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for biological imaging.
Medicine: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the synthesis of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-chloropicolinaldehyde largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both amino and aldehyde groups allows it to form Schiff bases with amines, which can be crucial in enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
5-Amino-4-cyanoxazole: Another heterocyclic compound with similar functional groups.
5-Amino-4-hydroxyiminopyrazole: Known for its applications in medicinal chemistry.
5-Amino-4-carboxamide imidazole hydrochloride: Used in photovoltaic applications.
Uniqueness: 5-Amino-4-chloropicolinaldehyde is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
1060804-22-9 |
|---|---|
Fórmula molecular |
C6H5ClN2O |
Peso molecular |
156.57 g/mol |
Nombre IUPAC |
5-amino-4-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-4(3-10)9-2-6(5)8/h1-3H,8H2 |
Clave InChI |
VMXBACGDSDGSJD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=C1Cl)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B14165266.png)
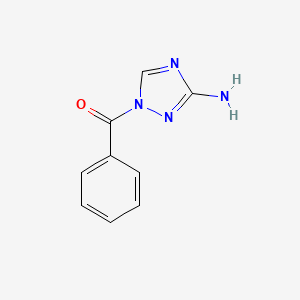
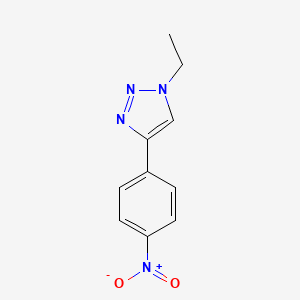
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14165292.png)
![Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-](/img/structure/B14165300.png)
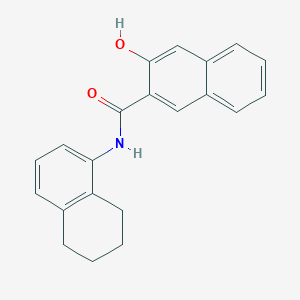
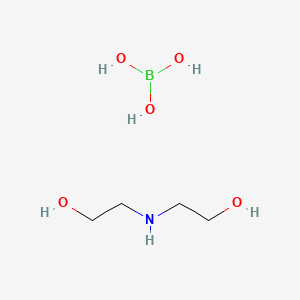
![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
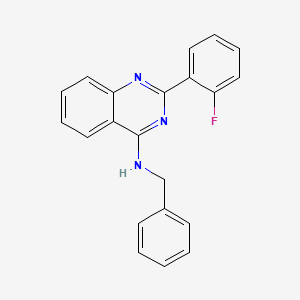

![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)
